molecular formula C10H9Cl2NO3S B11812085 2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

Cat. No.: B11812085
M. Wt: 294.15 g/mol
InChI Key: NPWBVXKJBUGEKV-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is a chemical compound with a complex structure that includes a benzene ring, a sulfonyl chloride group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound are typically sulfonamide derivatives, which can have various applications depending on the specific substituents introduced .

Scientific Research Applications

2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Investigated for its potential as a biochemical tool for modifying proteins and other biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form sulfonamide and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H9Cl2NO3S

Molecular Weight

294.15 g/mol

IUPAC Name

2-chloro-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C10H9Cl2NO3S/c11-10-7(13-6-2-5-9(13)14)3-1-4-8(10)17(12,15)16/h1,3-4H,2,5-6H2

InChI Key

NPWBVXKJBUGEKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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